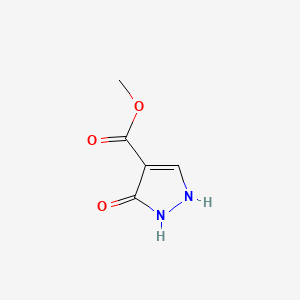

methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-oxo-1,2-dihydropyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-6-7-4(3)8/h2H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWWMETUNCXVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed One-Pot Synthesis

The most direct route involves the cyclocondensation of methyl acetoacetate with methylhydrazine under basic conditions. This method leverages the inherent reactivity of β-ketoesters, where the keto and ester groups facilitate ring closure.

Reaction Conditions :

-

Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity)

-

Catalyst : Sodium carbonate or potassium bicarbonate (weak bases stabilize intermediates)

Mechanism :

Acid-Catalyzed Cyclization

Alternative protocols use acidic conditions to accelerate cyclization, particularly for substrates sensitive to base-mediated side reactions.

Reaction Conditions :

-

Solvent : Acetic acid or toluene

-

Catalyst : Sulfuric acid or p-toluenesulfonic acid

Trade-offs : Higher yields (70–85%) but require rigorous purification to remove acid residues.

Multi-Step Synthesis via Enolate Intermediates

Enolate Formation and Alkylation

Industrial approaches often employ enolate chemistry to improve regioselectivity. For example, the synthesis begins with methyl acetoacetate, which is treated with a strong base (e.g., LDA) to form an enolate. Subsequent alkylation with methylating agents (e.g., methyl iodide) introduces the N-methyl group before cyclization.

Key Steps :

-

Enolate Generation :

\text{CH}_3\text{COCOOCH}_3 + \text{LDA} \rightarrow \text{CH}_3\text{C(O^-)COOCH}_3\text{Li}^+ -

Methylation :

\text{CH}_3\text{C(O^-)COOCH}_3\text{Li}^+ + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{C(O)COOCH}_3 + \text{LiI} -

Cyclization with Hydrazine :

Advantages :

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Recent patents highlight the use of continuous flow systems to enhance efficiency and reduce reaction times. For instance, a two-phase system (water/organic solvent) with in-line pH monitoring ensures consistent enolate formation and cyclization.

Parameters :

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Residence Time | 10–30 minutes | ↑ Yield (80–90%) |

| Temperature | 90–110°C | Optimal kinetics |

| Solvent Ratio (H₂O:EtOAc) | 1:2 to 1:4 | Prevents hydrolysis |

Recrystallization and Purification

Post-synthesis purification typically involves recrystallization from ethanol-water mixtures (35–65% alcohol content). This step removes unreacted methyl acetoacetate and hydrazine byproducts.

Recrystallization Data :

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting advantages and limitations:

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| One-Pot Base-Catalyzed | Ethanol, Na₂CO₃, 80°C | 65 | 95 | Moderate |

| Acid-Catalyzed | Acetic acid, H₂SO₄, 120°C | 75 | 90 | Low |

| Multi-Step Enolate | LDA, THF, 0°C | 85 | 99 | High |

| Continuous Flow | H₂O:EtOAc, 100°C | 90 | 99.5 | Industrial |

Emerging Techniques and Catalytic Innovations

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3,4-dicarboxylates, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. This makes it a valuable scaffold for drug design and development .

Comparison with Similar Compounds

Ethyl Ester Derivatives

Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (Ethyl analog) shares the same core structure but differs in the ester alkyl group (ethyl vs. methyl). The ethyl group increases molecular weight (e.g., 368.24 g/mol for ethyl vs. ~142 g/mol for methyl) and slightly enhances lipophilicity (logP ~0.5–1.0 higher). This analog is commercially available and used similarly as a building block .

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate introduces a methyl substituent at the N1 position, altering electronic properties and steric hindrance.

Sulfonyl-Substituted Derivatives

Ethyl 5-methyl-2-[4-methylphenylsulfonyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (5) incorporates a sulfonyl group at N2, which enhances electron-withdrawing effects, stabilizing the pyrazole ring and increasing resistance to hydrolysis. Synthesis involves cyclization of diethyl acetylmalonate with p-toluenesulfonyl hydrazide in ethanol (81% yield) .

Bis-tosylated derivative (6e) features dual sulfonyl groups, further increasing molecular weight (501.08 g/mol) and rigidity. This derivative exhibits distinct NMR shifts (e.g., δ 7.78–7.25 ppm for aromatic protons) and reduced solubility in polar solvents due to hydrophobic tosyl groups .

Trifluoromethyl-Phenyl Derivatives

Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (Neuroprotective agent 1) demonstrates biological relevance, acting as a neuroprotective compound. The trifluoromethyl groups enhance lipophilicity (XLogP3 ~4.2) and metabolic stability, making it suitable for CNS-targeted drug development .

Carboxylic Acid Form

2,3-Dihydro-3-oxo-1H-pyrazole-4-carboxylic acid (CAS 478968-51-3) lacks the ester group, resulting in higher acidity (pKa ~3–4) and water solubility.

Hybrid Heterocyclic Derivatives

Coumarin-pyrazole hybrids (e.g., 4i) combine the pyrazole core with coumarin, introducing fluorescence properties and extended π-conjugation. Such hybrids are explored for dual therapeutic and diagnostic applications .

Data Tables

Table 1: Structural and Physicochemical Properties

Key Research Findings

- Synthetic Utility : Methyl and ethyl esters serve as precursors for decarboxylative alkylation reactions, enabling N-functionalization of azoles .

- Biological Activity : Trifluoromethyl derivatives show neuroprotective effects, likely via modulation of oxidative stress pathways .

- Crystallography : Hydrogen-bonding patterns in carboxylic acid derivatives align with Etter’s graph-set analysis, favoring dimeric or chain motifs .

Biological Activity

Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms. Its molecular formula is . The compound's structure includes a carboxylate group, contributing to its reactivity and solubility in various solvents.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, certain derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies reveal that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

3. Anticancer Activity

This compound and its derivatives have shown promise in cancer treatment. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines. For example, one study reported IC50 values in the low micromolar range against human colon adenocarcinoma cells .

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition: The compound acts as an inhibitor for several enzymes involved in metabolic pathways.

- Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways.

These interactions are facilitated by the compound's functional groups, which allow for hydrogen bonding and coordination with metal ions .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a notable study involving this compound derivatives, researchers evaluated their effects on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation with IC50 values ranging from 5 to 15 µM against HeLa and CaCo-2 cells. The study concluded that structural modifications could enhance anticancer potency .

Q & A

Q. What are the optimized synthetic routes for methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. Optimized protocols use continuous flow synthesis to enhance reaction control and yield. Catalysts like p-toluenesulfonic acid in ethanol/methanol solvents improve regioselectivity . Post-synthesis, recrystallization from ethyl acetate/cyclohexane mixtures (gradient elution) ensures high purity. Monitoring via TLC (cyclohexane:ethyl acetate = 2:1) and column chromatography (silica gel) are critical for isolating intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methyl ester proton (δ ~3.8 ppm, singlet) and the pyrazole ring protons (δ ~7.5 ppm for aromatic protons). The ketone (C=O) appears at ~160–170 ppm in 13C NMR .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrazole ring C=N) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 171.0 (calculated for C₆H₆N₂O₃) .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC:

- Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C.

- Monitor degradation products (e.g., hydrolysis of the ester group to carboxylic acid) via retention time shifts .

- Kinetic modeling (Arrhenius equation) predicts shelf-life under standard lab conditions .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Use DFT calculations (B3LYP/6-31G* basis set) to map electron density and identify electrophilic sites (e.g., C-4 position).

- Simulate transition states for reactions with amines or thiols to predict regioselectivity .

- Validate predictions with experimental kinetic studies (e.g., tracking substituent effects on reaction rates) .

Q. How can tautomeric equilibria between keto and enol forms be quantified experimentally?

- Methodological Answer :

- Variable-temperature NMR : Monitor chemical shift changes of the C=O proton (δ ~10–12 ppm for enol form) in DMSO-d₆ from 25°C to −40°C .

- X-ray crystallography : Resolve bond lengths (C=O vs. C–OH) to confirm dominant tautomer in solid state .

- UV-Vis spectroscopy : Detect enolization via absorbance shifts (λmax ~270 nm for enol) in polar aprotic solvents .

Q. What strategies are effective for designing bioactive derivatives targeting kinase inhibition?

- Methodological Answer :

- Scaffold modification : Introduce substituents at C-5 (e.g., halogen, methyl) to enhance steric complementarity with kinase ATP-binding pockets.

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to prioritize derivatives with high binding scores .

- In vitro assays : Test inhibition of kinase activity via ADP-Glo™ assays and validate selectivity against COX-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.